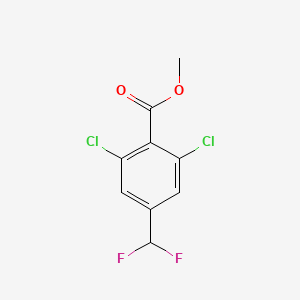

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate

Description

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate (CAS: 1807998-44-2) is a halogenated benzoate ester with the molecular formula C₉H₆Cl₂F₂O₂ and a molecular weight of 255.04 g/mol . Its structure features a methyl ester group at the para position of a benzene ring substituted with two chlorine atoms (positions 2 and 6) and a difluoromethyl group (position 4). This substitution pattern confers unique electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical research, particularly for exploring fluorine’s role in bioactive compounds .

Properties

CAS No. |

1807998-44-2 |

|---|---|

Molecular Formula |

C9H6Cl2F2O2 |

Molecular Weight |

255.04 g/mol |

IUPAC Name |

methyl 2,6-dichloro-4-(difluoromethyl)benzoate |

InChI |

InChI=1S/C9H6Cl2F2O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3 |

InChI Key |

QBNWDXNBUJEYOY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-dichloro-4-(difluoromethyl)benzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,6-dichlorobenzoic acid with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield amine or thiol derivatives, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The chlorine atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Key structural analogues include:

Key Observations:

- Electronic Effects : The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, altering π-electron density compared to methyl or hydroxyl substituents. This enhances electrophilic reactivity and resistance to oxidative metabolism .

- Steric and Conformational Differences : The dihedral angle between aromatic rings in 26DCP4MeBA (77.97°) differs significantly from analogues like phenyl benzoate (55.7°), influencing molecular packing and crystallinity .

- Bioactivity Implications: Fluorine’s role in improving bioavailability is well-documented; the target compound’s CF₂H group may enhance membrane permeability compared to non-fluorinated analogues .

Substituted Benzoates with Heterocyclic Groups

- Methyl 2,6-dichloro-4-(pyridin-2-yl)benzoate (2fdi): Substitution with a pyridine ring introduces basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets compared to the CF₂H group .

- Sodium 4-(trifluoromethyl)benzoate : The carboxylate group increases water solubility but reduces lipid solubility, contrasting with the ester group in the target compound .

Physicochemical Properties

- Lipophilicity : The chlorine and difluoromethyl groups increase logP values compared to fluoro- or hydroxyl-substituted analogues, favoring lipid membrane penetration .

- Thermal Stability : Halogenated benzoates generally exhibit higher melting points, but conformational flexibility (e.g., dihedral angles) can reduce thermal stability in ortho-substituted derivatives .

Biological Activity

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a difluoromethyl group. The presence of these substituents is believed to enhance its reactivity and biological activity. The molecular formula is C10H7Cl2F2O2.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The difluoromethyl group can increase the compound's lipophilicity, facilitating better membrane penetration and binding to target proteins. This property may lead to inhibition or modulation of enzymatic activities, particularly in metabolic pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted on HepG2 liver cancer cells demonstrated that the compound induces apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic factors like Bcl-2. These results highlight its potential as a multi-targeted kinase inhibitor.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the halogen substituents or the introduction of additional functional groups can significantly alter its pharmacological profile. For instance, compounds with increased halogenation often exhibit enhanced biological activity due to improved binding affinity to target enzymes.

Case Studies

- Antimicrobial Evaluation : A series of derivatives were synthesized based on this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. The study revealed that certain modifications led to compounds with MIC values significantly lower than those of standard antibiotics .

- Cancer Cell Studies : In a comparative study involving several benzoate derivatives, this compound was found to be one of the most potent inhibitors of cell proliferation in cancer cell lines, demonstrating IC50 values in the nanomolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.